
5-Bromo-2-nitro-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-1,3-dioxane typically involves the reaction of 2-bromo-2-nitropropane-1,3-diol with acetone in the presence of boron fluoride etherate. The reaction is carried out by rapidly adding boron fluoride etherate to a solution of 2-bromo-2-nitropropane-1,3-diol in acetone, followed by stirring for a short period .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-nitro-1,3-dioxane undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as thiolates or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
5-Bromo-2-nitro-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis processes.
Medicine: Its antimicrobial properties make it useful in developing treatments for infections caused by bacteria and fungi.
Mécanisme D'action
The primary mechanism of action of 5-Bromo-2-nitro-1,3-dioxane involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity. This inhibition prevents microbial growth and proliferation. The compound’s mode of action is similar to that of bronopol, another antimicrobial agent .
Comparaison Avec Des Composés Similaires
Bronopol (2-bromo-2-nitropropan-1,3-diol): Shares a similar mechanism of action and antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and industrial applications.
Triclosan: A widely used antibacterial and antifungal agent.
Uniqueness: 5-Bromo-2-nitro-1,3-dioxane is unique due to its specific structure, which allows it to be effective in a wide pH range and against a broad spectrum of microorganisms. Its stability and effectiveness as a preservative in various formulations make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
144208-23-1 |
|---|---|
Formule moléculaire |
C4H6BrNO4 |
Poids moléculaire |
212.00 g/mol |
Nom IUPAC |
5-bromo-2-nitro-1,3-dioxane |
InChI |
InChI=1S/C4H6BrNO4/c5-3-1-9-4(6(7)8)10-2-3/h3-4H,1-2H2 |
Clé InChI |
HQUNRTKPVPUNTG-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)
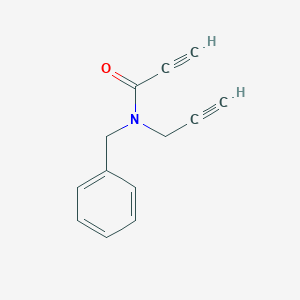
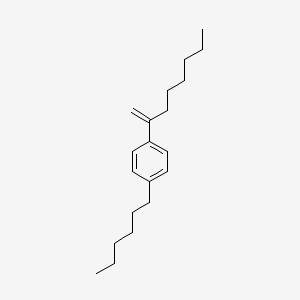

![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)

![N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide](/img/structure/B12562922.png)

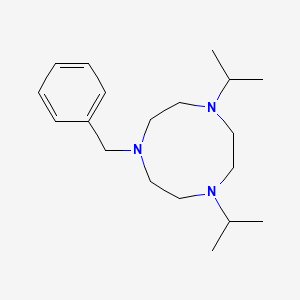

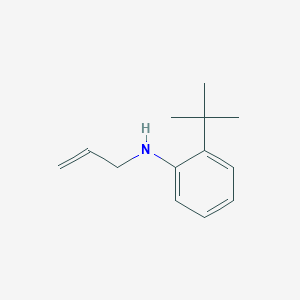
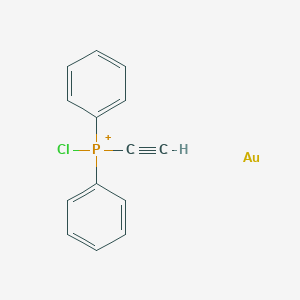
![Trimethyl{3-methyl-3-[(2-methylpentan-2-yl)peroxy]but-1-yn-1-yl}silane](/img/structure/B12562943.png)
![3,3',5,5'-Tetrakis[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-4,4'-diol](/img/structure/B12562945.png)
